1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide
Description
This compound is a prolinamide derivative featuring a 1,3,4-thiadiazole core substituted with a propyl group at position 5 and a 4-methoxyphenylsulfonyl moiety. The prolinamide backbone introduces conformational rigidity, which could optimize interactions with biological targets such as enzymes or receptors. Structural confirmation of such compounds often relies on crystallographic methods like those implemented in SHELX programs .
Properties
Molecular Formula |
C17H22N4O4S2 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C17H22N4O4S2/c1-3-5-15-19-20-17(26-15)18-16(22)14-6-4-11-21(14)27(23,24)13-9-7-12(25-2)8-10-13/h7-10,14H,3-6,11H2,1-2H3,(H,18,20,22) |
InChI Key |
PBATWDOSFSTUIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide typically involves multiple steps. Starting from 4-methoxybenzenesulfonyl chloride, the compound undergoes a series of reactions including nucleophilic substitution and cyclization to form the thiadiazole ring. The final step involves the coupling of the thiadiazole derivative with prolinamide under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonyl group would yield a sulfide derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in the treatment of diseases where sulfonyl and thiadiazole derivatives have shown efficacy.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group could act as a hydrogen bond acceptor, while the thiadiazole ring could participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
a) N-[(4-Methoxyphenyl)methyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide
- Structure : Shares the 5-propyl-1,3,4-thiadiazol-2-yl group and 4-methoxyphenyl substituent but replaces prolinamide with butanediamide.
b) 4-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
- Structure: Contains a 4-aminobenzenesulfonamide group instead of 4-methoxyphenylsulfonyl-prolinamide.
- Solubility: Exhibits a solubility of 0.898 mmol/L (0.268 g/L) at 37°C, attributed to the polar amino group .
- Activity : Sulfonamide derivatives are often associated with carbonic anhydrase inhibition, suggesting possible enzymatic targeting .
c) 5-Amino-1,3,4-thiadiazole-2-sulfonamide
Pharmacological and Physicochemical Properties
Table 1: Comparative Data of Key Compounds
| Compound Name | Molecular Weight | Key Substituents | Solubility (mmol/L) | Biological Activity |
|---|---|---|---|---|
| 1-[(4-Methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide | ~407.47* | 4-MeO-Ph-SO₂, prolinamide | Not reported | Potential enzyme/receptor modulation |
| N-[(4-Methoxyphenyl)methyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)butanediamide | ~415.51 | 4-MeO-Ph-CH₂, butanediamide | Not reported | Unreported |
| 4-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide | 298.39 | 4-NH₂-Ph-SO₂NH | 0.898 | Carbonic anhydrase inhibition |
| Sch225336 (Bis-sulfone CB2 agonist) | ~556.62 | Bis-sulfone, methoxy groups | Not reported | CB2 receptor agonism |
*Estimated based on molecular formula.
Key Observations:
- Solubility: The amino-substituted benzenesulfonamide (0.898 mmol/L) demonstrates higher aqueous solubility than the methoxy-substituted analogues, likely due to the amino group’s polarity .
- Pharmacological Targets : The 4-methoxyphenylsulfonyl group in the target compound may mimic sulfonamide-based drugs (e.g., Sch225336) but with divergent targets due to the prolinamide-thiadiazole hybrid structure .
Biological Activity
1-[(4-methoxyphenyl)sulfonyl]-N-(5-propyl-1,3,4-thiadiazol-2-yl)prolinamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article reviews its biological activity based on various research findings, case studies, and synthesized data.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Chemical Formula : C13H16N4O2S2
- Molecular Weight : 320.41 g/mol
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant biological activities, including anticancer and antimicrobial properties. The specific compound under consideration has shown promising results in various assays.
Anticancer Activity
A study focused on 1,3,4-thiadiazole derivatives demonstrated their potential in inhibiting cancer cell proliferation. The compound was tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed varying degrees of cytotoxicity:
| Compound | Cell Line | Viability (%) at 100 µM |
|---|---|---|
| SCT-4 | MCF-7 | 70 ± 3 |
| SCT-4 | MDA-MB-231 | 60 ± 5 |
The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways. In silico studies suggested that the compound could interact with multiple targets involved in cell survival and apoptosis regulation .
Antimicrobial Activity
In addition to anticancer properties, the compound has been evaluated for its antimicrobial activity. Research has shown that derivatives of thiadiazole can inhibit bacterial growth effectively. For instance:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .
Case Studies
- Cytotoxicity Assays : A series of experiments were conducted to assess the cytotoxic effects of various thiadiazole derivatives on cancer cell lines. The results indicated that substituents on the thiadiazole ring significantly influenced biological activity. Specifically, compounds with methoxyphenyl groups exhibited enhanced activity against MCF-7 cells compared to those with other substituents .
- Mechanistic Studies : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cells in both breast cancer lines tested. This supports the hypothesis that the compound induces programmed cell death via intrinsic pathways involving caspases .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
